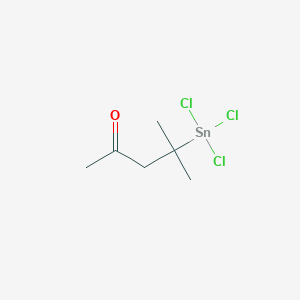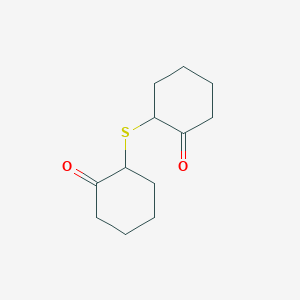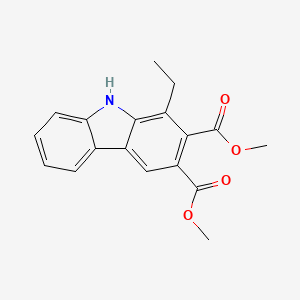![molecular formula C10H20O3S B14612601 (1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol CAS No. 60861-07-6](/img/structure/B14612601.png)
(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol is a chiral compound with a unique structure that includes a cyclohexane ring substituted with a hydroxyl group and a sulfanyl group attached to a dimethoxyethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with a suitable thiol reagent, followed by the introduction of the dimethoxyethyl group. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like ethanol. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of catalysts to enhance reaction rates and yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of (1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexanone.
Reduction: Formation of (1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexane.
Substitution: Formation of various substituted cyclohexanols depending on the nucleophile used.
科学的研究の応用
(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexane: Lacks the hydroxyl group, making it less polar.
(1R,2R)-2-[(2,2-Dimethoxyethyl)thio]cyclohexan-1-ol: Similar but with a thioether linkage instead of a sulfanyl group.
Uniqueness
(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol is unique due to its combination of a chiral center, a hydroxyl group, and a sulfanyl group attached to a dimethoxyethyl chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry.
特性
CAS番号 |
60861-07-6 |
|---|---|
分子式 |
C10H20O3S |
分子量 |
220.33 g/mol |
IUPAC名 |
(1R,2R)-2-(2,2-dimethoxyethylsulfanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H20O3S/c1-12-10(13-2)7-14-9-6-4-3-5-8(9)11/h8-11H,3-7H2,1-2H3/t8-,9-/m1/s1 |
InChIキー |
JBCSMCYJZZLIHF-RKDXNWHRSA-N |
異性体SMILES |
COC(CS[C@@H]1CCCC[C@H]1O)OC |
正規SMILES |
COC(CSC1CCCCC1O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetrazolo[1,5-a]quinazoline, 5-chloro-](/img/structure/B14612518.png)
![2-ethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14612522.png)
![(2Z)-N-{3-[(1H-Indol-3-yl)sulfanyl]propyl}-1-methylpyrrolidin-2-imine](/img/structure/B14612526.png)


![2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione](/img/structure/B14612543.png)




![N-Methyl-N'-phenyl-N-({[(propan-2-ylidene)amino]oxy}carbonyl)urea](/img/structure/B14612592.png)

![Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14612609.png)

